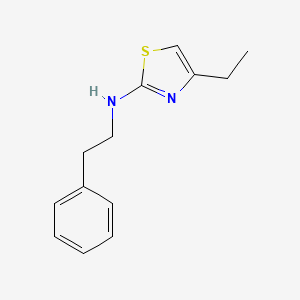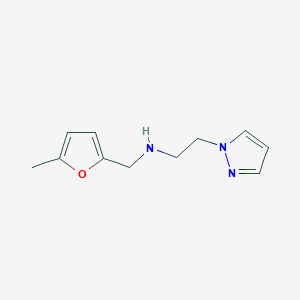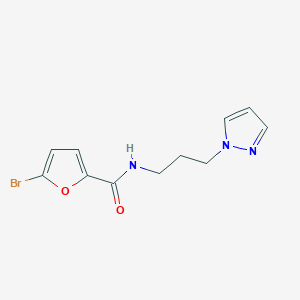
n-(3-(1h-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide: is a heterocyclic compound that features a pyrazole ring and a bromofuran moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and furan rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) on the propyl chain is replaced by the pyrazole nitrogen.
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the coupling of the bromofuran with the pyrazole-propyl intermediate to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products:
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Hydropyrazoles and amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide is used as a molecular probe to study enzyme functions and protein-ligand interactions. Its ability to interact with biological macromolecules makes it valuable in drug discovery .
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .
Mécanisme D'action
The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The bromofuran moiety may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The carboxamide group can form additional hydrogen bonds, stabilizing the compound’s interaction with its target .
Comparaison Avec Des Composés Similaires
N-(3-(1H-Pyrazol-1-yl)propyl)-5-chlorofuran-2-carboxamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-5-methylfuran-2-carboxamide: Similar structure but with a methyl group instead of bromine.
N-(3-(1H-Pyrazol-1-yl)propyl)-5-nitrofuran-2-carboxamide: Similar structure but with a nitro group instead of bromine.
Uniqueness: The presence of the bromine atom in N-(3-(1H-Pyrazol-1-yl)propyl)-5-bromofuran-2-carboxamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s binding affinity and selectivity for its targets .
Propriétés
Formule moléculaire |
C11H12BrN3O2 |
|---|---|
Poids moléculaire |
298.14 g/mol |
Nom IUPAC |
5-bromo-N-(3-pyrazol-1-ylpropyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H12BrN3O2/c12-10-4-3-9(17-10)11(16)13-5-1-7-15-8-2-6-14-15/h2-4,6,8H,1,5,7H2,(H,13,16) |
Clé InChI |
ZJKFFQBZPWVHQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



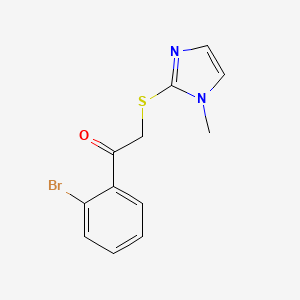
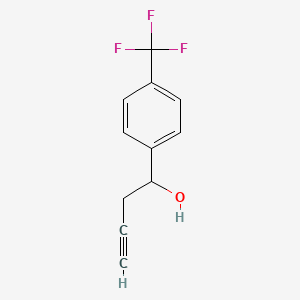



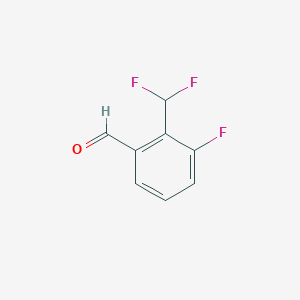
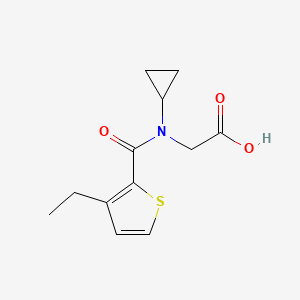
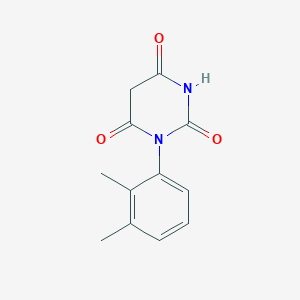
![2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14910195.png)

